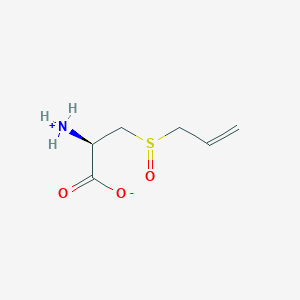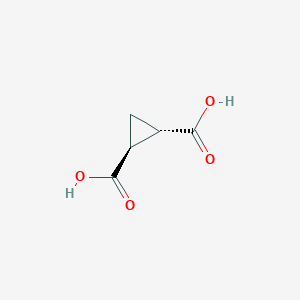
(1S,2S)-cyclopropane-1,2-dicarboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibitor of Methylaspartase Reaction
(1S,2S)-cyclopropane-1,2-dicarboxylic acid and its derivatives have been investigated as inhibitors of the 3-methylaspartase reaction. Badiani et al. (1996) synthesized a range of 1-substituted cyclopropane 1,2-dicarboxylic acids and found them to be effective inhibitors, with (1S,2S)-1-methylcyclopropane 1,2-dicarboxylic acid being the most potent, acting as a transition state analogue for the substrate deamination reaction catalyzed by the enzyme (Badiani, Lightfoot, & Gani, 1996).
Absolute Configuration Studies
The absolute configurations of various chiral cyclopropanes, including (1S,2S)-cyclopropane-1,2-dicarboxylic acid, have been established through chemical correlations. Nishiyama, Oda, and Inouye (1974) correlated these compounds to known configurations, contributing significantly to the understanding of their stereochemical properties (Nishiyama, Oda, & Inouye, 1974).
Synthesis Techniques
Furuta, Iwanaga, and Yamamoto (2003) explored the condensation of dimethyl succinate dianion with 1,ω-dihalides to produce (1S,2S)-cyclopropane-1,2-dicarboxylic acid. This study provides insights into efficient synthetic routes for producing this compound (Furuta, Iwanaga, & Yamamoto, 2003).
Chiral Ligand Synthesis
Ahlam et al. (2012) synthesized chiral C2 symmetrical bidentate substituted amide ligands derived from (1S,2S)-cyclopropane-1,2-dicarboxylic acid. These ligands have potential applications in asymmetric transformations, showcasing the utility of cyclopropane derivatives in ligand synthesis (Ahlam, Islam, Al-Othman, Al-Salhoob, & Barakat, 2012).
Metal Complex Formation
Petri, Schwarz, and Lentz (1998) investigated the formation of metal complexes with cyclopropane-1,1-dicarboxylic acid. Their research provides valuable information on the interaction of this compound with various metals, potentially leading to applications in catalysis and material science (Petri, Schwarz, & Lentz, 1998).
Conformational Restriction in Biologically Active Compounds
Kazuta, Matsuda, and Shuto (2002) used cyclopropane rings, including (1S,2S)-cyclopropane-1,2-dicarboxylic acid derivatives, to restrict the conformation of biologically active compounds. This approach improves activity and helps in understanding bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426118 | |
| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
CAS RN |
14590-54-6 | |
| Record name | (1S,2S)-cyclopropane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



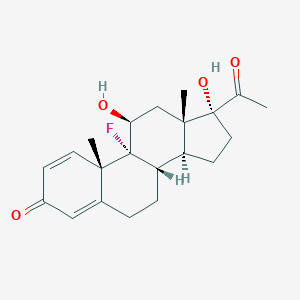
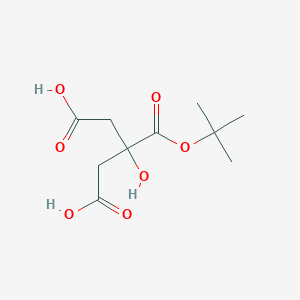
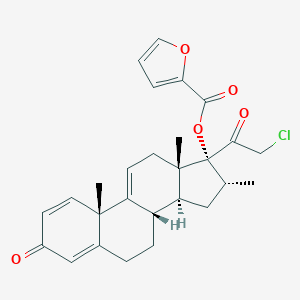
![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
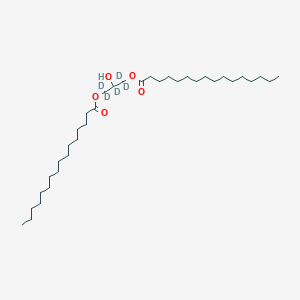
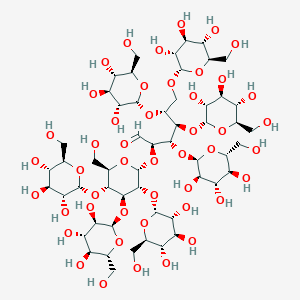
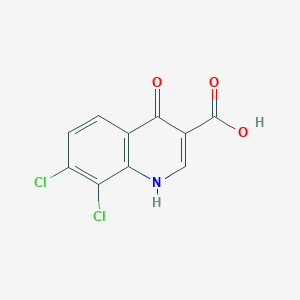
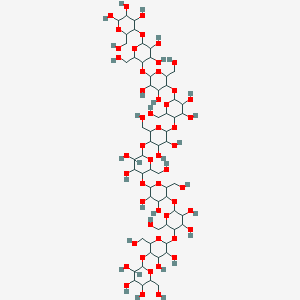
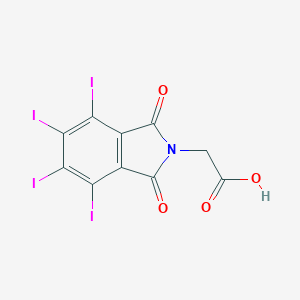
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
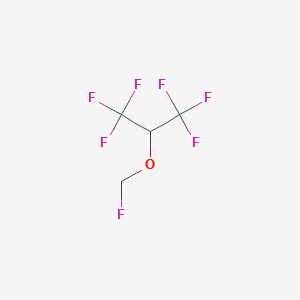
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)
